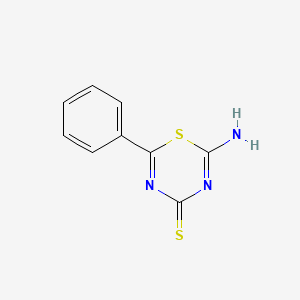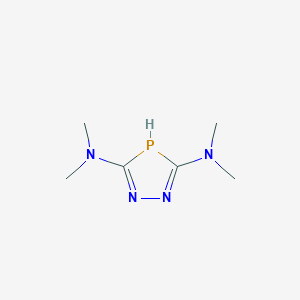![molecular formula C24H22N4O2 B14351972 6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine CAS No. 90719-70-3](/img/structure/B14351972.png)
6,6'-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2'-bipyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is a complex organic compound that features two bipyridine units connected through methoxy linkages to pyridine rings. This compound is of significant interest in the field of coordination chemistry due to its ability to act as a ligand, forming stable complexes with various metal ions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine typically involves multiple steps, starting with the preparation of the pyridine derivatives. One common method involves the reaction of 2-chloro-6-methylpyridine with bromotrimethylsilane to form 2-bromo-6-methylpyridine . This intermediate can then undergo further reactions to introduce the methoxy groups and link the bipyridine units.
Industrial Production Methods
While specific industrial production methods for 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the pyridine rings.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine N-oxides, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility in coordination chemistry.
Wissenschaftliche Forschungsanwendungen
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine has several applications in scientific research:
Biology: The compound’s metal complexes are investigated for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the development of metal-based drugs.
Wirkmechanismus
The mechanism by which 6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine exerts its effects is primarily through its role as a ligand. It coordinates with metal ions, forming complexes that can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the complex formed. These complexes can influence catalytic activity, electron transfer processes, and biological interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,6’-Dimethyl-2,2’-bipyridine: Similar in structure but with methyl groups instead of methoxy linkages.
2,2’-Bipyridine: A simpler bipyridine compound without additional functional groups.
6-Bromo-2,2’-bipyridine: Contains a bromine substituent, which can be used for further functionalization.
Uniqueness
6,6’-Bis{[(pyridin-2-yl)methoxy]methyl}-2,2’-bipyridine is unique due to its methoxy linkages, which enhance its ability to form stable and versatile metal complexes. This structural feature allows for greater flexibility in designing metal-based catalysts and therapeutic agents.
Eigenschaften
CAS-Nummer |
90719-70-3 |
|---|---|
Molekularformel |
C24H22N4O2 |
Molekulargewicht |
398.5 g/mol |
IUPAC-Name |
2-(pyridin-2-ylmethoxymethyl)-6-[6-(pyridin-2-ylmethoxymethyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C24H22N4O2/c1-3-13-25-19(7-1)15-29-17-21-9-5-11-23(27-21)24-12-6-10-22(28-24)18-30-16-20-8-2-4-14-26-20/h1-14H,15-18H2 |
InChI-Schlüssel |
ZTMANBUIVNVRRE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)COCC2=NC(=CC=C2)C3=CC=CC(=N3)COCC4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



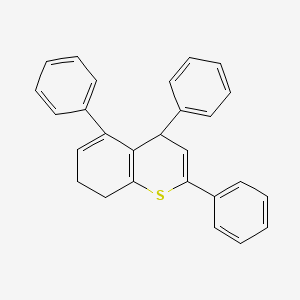
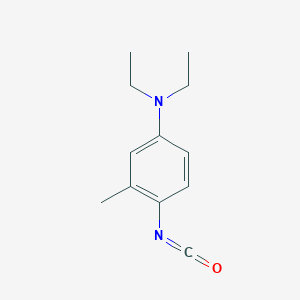
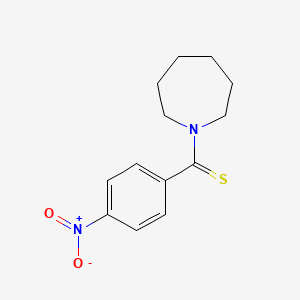
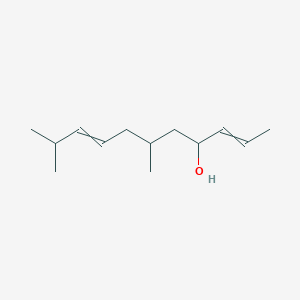

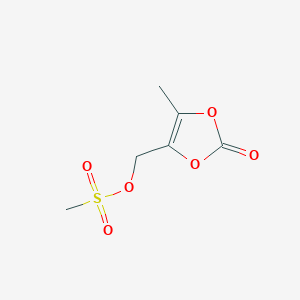
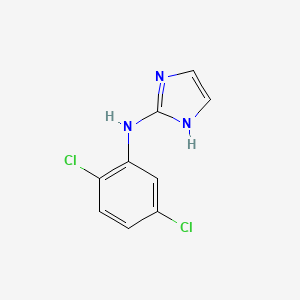
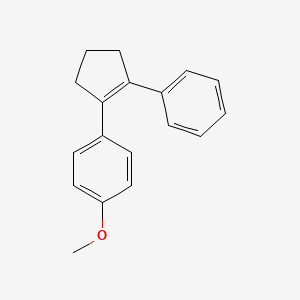
![Hydroxy[(5-methoxynaphthalen-1-yl)methyl]oxophosphanium](/img/structure/B14351941.png)
![1-Methyl-1,2-dihydro-6H-[1,2,4,5]tetrazino[1,6-b]isoquinolin-6-one](/img/structure/B14351945.png)
